molecular formula C10H11BrClN B6273796 rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2148927-46-0

rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Cat. No. B6273796
CAS RN: 2148927-46-0
M. Wt: 260.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a cyclic amine hydrochloride derivative of the racemic compound 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine. This compound is used in scientific research for a variety of purposes, including as a tool for studying biochemical and physiological effects, and as a reagent for synthesizing other compounds.

Scientific Research Applications

Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has been used in scientific research for a variety of purposes. It has been used as a reagent for synthesizing other compounds, such as the enantiomerically pure 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine. It has also been used as a tool for studying biochemical and physiological effects, such as its effects on the activity of enzymes and on the binding of proteins.

Mechanism of Action

The mechanism of action of rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is not fully understood. However, it is believed that the compound binds to certain enzymes and proteins, altering their activity or binding affinity. It is also believed that the compound has an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of certain enzymes, such as acetylcholinesterase, and to have an effect on the binding of certain proteins, such as GABA receptors. It has also been shown to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also relatively stable, and can be stored at room temperature for extended periods of time. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

The potential future directions for research on rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride are numerous. One potential direction is to further study the biochemical and physiological effects of the compound, such as its effects on the activity of enzymes and on the binding of proteins. Another potential direction is to develop new synthesis methods for the compound, such as using alternative reagents or catalysts. Additionally, further research could be done on the potential therapeutic applications of the compound, such as its potential use as a drug or as an adjuvant in drug therapy.

Synthesis Methods

Rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is synthesized through a two-step process. The first step involves the reaction of 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine with sodium borohydride in an aqueous solution. This reaction yields the sodium salt of 4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine. The second step involves the reaction of the sodium salt with hydrochloric acid to yield rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves the preparation of the cyclopropane ring followed by the introduction of the amine and bromine functional groups.", "Starting Materials": [ "2-bromo-1-phenylcyclopropane", "1,2-dibromoethane", "sodium hydride", "1,2-diaminopropane", "hydrochloric acid" ], "Reaction": [ "Step 1: Preparation of 2-bromo-1-phenylcyclopropane by reacting 1,2-dibromoethane with sodium hydride in the presence of 1,2-diaminopropane as a catalyst.", "Step 2: Conversion of 2-bromo-1-phenylcyclopropane to rac-(1R,1aS,6aS)-1-phenylcyclopropa[a]inden-1-amine by reacting with hydrochloric acid.", "Step 3: Introduction of the bromine functional group by reacting rac-(1R,1aS,6aS)-1-phenylcyclopropa[a]inden-1-amine with N-bromosuccinimide.", "Step 4: Formation of the hydrochloride salt by reacting rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine with hydrochloric acid." ] }

CAS RN

2148927-46-0

Product Name

rac-(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Molecular Formula

C10H11BrClN

Molecular Weight

260.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.